

A Century of Peptide Science: The Enduring Legacy of Leuchs' Anhydrides

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An In-depth Technical Guide on the Historical and Practical Aspects of α -Amino Acid N-Carboxyanhydrides (NCAs) in Polypeptide Synthesis

For over a century, Leuchs' anhydrides, more formally known as α -amino acid N-carboxyanhydrides (NCAs), have been indispensable reagents in the synthesis of polypeptides. From their initial discovery in the early 20th century to their current role in the development of advanced biomaterials and therapeutics, NCAs have provided a powerful and versatile tool for constructing complex peptide structures. This technical guide delves into the historical context of their discovery, outlines the fundamental synthetic methodologies, and presents a timeline of key developments that have cemented their importance in peptide science.

The Genesis of a Versatile Reagent: A Historical Overview

The story of Leuchs' anhydrides begins in the laboratory of German chemist Hermann Leuchs. In a series of publications from 1906 to 1908, Leuchs reported the synthesis and polymerization of these novel heterocyclic compounds.[1][2][3][4][5] His initial work was not directly aimed at peptide synthesis but rather at the purification of N-alkoxycarbonyl amino acid chlorides through distillation.[1] During these experiments, he observed the formation of crystalline compounds that readily polymerized upon heating, releasing carbon dioxide. These compounds were the N-carboxyanhydrides.



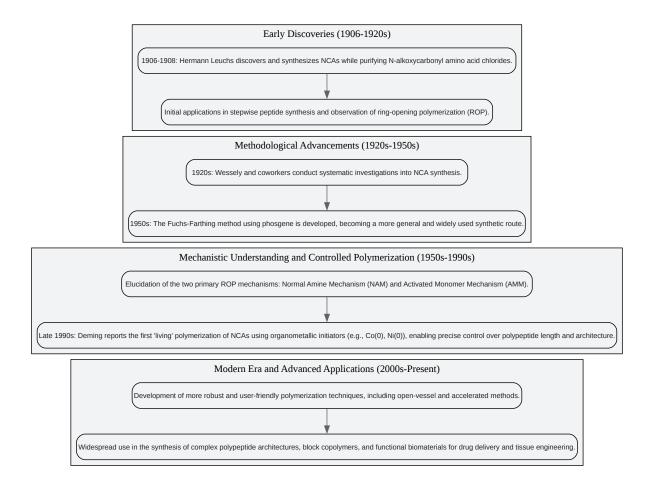




Initially, the primary application of NCAs was in the stepwise synthesis of peptides.[1][3][5] However, their propensity for ring-opening polymerization (ROP) soon became the focus of intense research, offering a pathway to high-molecular-weight polypeptides.[1][2][3][4][5] This method proved to be a significant advancement over the often tedious and low-yielding solution-phase peptide synthesis techniques of the time.

The historical development of Leuchs' anhydrides can be visualized as a progression of key discoveries and advancements that expanded their utility and addressed their initial limitations.





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Figure 1: A timeline of key milestones in the history of Leuchs' anhydrides.



Synthesis of Leuchs' Anhydrides: Key Methodologies

Two primary methods have dominated the synthesis of NCAs since their discovery: the original Leuchs method and the more versatile Fuchs-Farthing method.

The Leuchs Method

The initial synthesis developed by Leuchs involves the intramolecular cyclization of an N-alkoxycarbonyl- α -amino acid chloride.[6] This is typically achieved by heating the starting material under vacuum.

Experimental Protocol: Leuchs Method (General Procedure)

- Preparation of N-alkoxycarbonyl-α-amino acid: The desired α-amino acid is reacted with an alkyl chloroformate (e.g., ethyl chloroformate or methyl chloroformate) in the presence of a base to yield the N-protected amino acid.
- Formation of the acid chloride: The N-alkoxycarbonyl-α-amino acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to form the corresponding acid chloride.
- Cyclization: The N-alkoxycarbonyl-α-amino acid chloride is carefully heated under high vacuum (typically 50-70 °C).[7] The cyclization reaction proceeds with the elimination of an alkyl chloride to yield the solid NCA.
- Purification: The crude NCA is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

While historically significant, the Leuchs method is often limited by the harsh conditions required for cyclization, which can lead to decomposition of sensitive NCAs.[7]

The Fuchs-Farthing Method

A more general and widely adopted method for NCA synthesis was developed by Fuchs and Farthing.[6][8] This procedure involves the direct reaction of a free α-amino acid with phosgene (COCl₂) or a phosgene equivalent, such as diphosgene or triphosgene.[8]



Experimental Protocol: Fuchs-Farthing Method (General Procedure using Triphosgene)

- Suspension of Amino Acid: The desired α-amino acid is suspended in an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or ethyl acetate) under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Phosgene Equivalent: A solution of triphosgene (bis(trichloromethyl) carbonate) in the same anhydrous solvent is added dropwise to the amino acid suspension at a controlled temperature (often 40-60 °C).
- Reaction Monitoring: The reaction is monitored for the dissolution of the amino acid and the
 evolution of hydrogen chloride and carbon dioxide gas. The reaction is typically complete
 within a few hours.
- Work-up and Purification: The reaction mixture is cooled, and any insoluble byproducts are removed by filtration. The solvent is removed under reduced pressure, and the crude NCA is purified by recrystallization.

The Fuchs-Farthing method is generally preferred due to its milder reaction conditions and broader substrate scope.

Ring-Opening Polymerization of NCAs: Crafting Polypeptides

The utility of NCAs in peptide science lies in their ability to undergo ring-opening polymerization to form polypeptides. This process can be initiated by a variety of nucleophiles and bases, and the mechanism of polymerization significantly influences the properties of the resulting polypeptide.

Polymerization Mechanisms

Two primary mechanisms govern the ROP of NCAs:

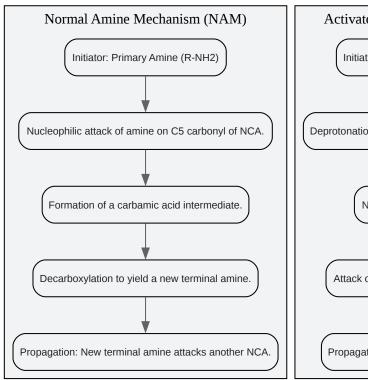
 Normal Amine Mechanism (NAM): This mechanism is initiated by nucleophiles such as primary amines. The initiator attacks the C5 carbonyl of the NCA ring, leading to the formation of a carbamic acid intermediate that rapidly decarboxylates to generate a new

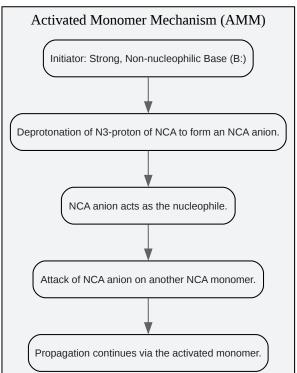


terminal amine. This new amine can then attack another NCA monomer, propagating the polymer chain.

Activated Monomer Mechanism (AMM): This mechanism is favored with strong, non-nucleophilic bases as initiators. The base deprotonates the N3-proton of the NCA to form an NCA anion. This activated monomer then acts as the nucleophile, attacking another NCA molecule to propagate the chain.

The interplay between these two mechanisms can influence the degree of control over the polymerization and the potential for side reactions.





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Figure 2: Simplified workflows for the Normal Amine and Activated Monomer polymerization mechanisms.



Experimental Protocol: Ring-Opening Polymerization (General Procedure)

The following is a general protocol for the ROP of an NCA initiated by a primary amine.

- Monomer and Initiator Preparation: The purified NCA monomer and the primary amine initiator are dried under high vacuum to remove any residual moisture, which can interfere with the polymerization.
- Polymerization: The NCA is dissolved in a suitable anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dioxane, or dichloromethane (DCM)) under an inert atmosphere.
 The primary amine initiator is then added to the solution.
- Reaction Conditions: The reaction is typically stirred at room temperature for a period ranging from several hours to a few days, depending on the reactivity of the NCA and the desired degree of polymerization.
- Termination and Precipitation: The polymerization is terminated by the addition of a nonsolvent, such as diethyl ether or methanol, which causes the polypeptide to precipitate.
- Purification: The precipitated polypeptide is collected by filtration or centrifugation, washed with the non-solvent to remove unreacted monomer and initiator, and dried under vacuum.

Quantitative Data and Controlled Polymerization

A significant breakthrough in NCA chemistry was the development of "living" polymerization techniques, which allow for precise control over the molecular weight and polydispersity of the resulting polypeptides. The table below summarizes some key initiator systems and their impact on the polymerization of γ -benzyl-L-glutamate NCA (BLG-NCA), a commonly studied monomer.



| Initiator System | Monom er/Initiat or Ratio | Solvent | Time (h) | Yield (%) | M _n (kDa) (Theoret ical) | Mn (kDa) (Experi mental) | PDI (Mn/Mn) |
|--|---------------------------------|---------|----------|--------------|---|--------------------------------|----------------|
| n- Hexylami ne | 50 | DMF | 48 | >95 | 11.0 | 10.5 | 1.25 |
| Co(PMe ₃ | 100 | THF | 2 | >98 | 22.0 | 21.8 | 1.05 |
| Ni(COD) ₂ /bpy | 200 | THF | 0.5 | >99 | 44.0 | 43.5 | 1.04 |
| Hexamet hyldisilaz ane (HMDS) | 100 | DCM | 1 | >95 | 22.0 | 22.1 | 1.10 |

Table 1: Comparison of different initiator systems for the polymerization of γ -benzyl-L-glutamate NCA (BLG-NCA). Data is representative and compiled from various sources in the literature. $M_n = Number$ -average molecular weight; PDI = Polydispersity index.

Conclusion: An Enduring Legacy and Future Perspectives

From their serendipitous discovery over a century ago, Leuchs' anhydrides have evolved into a cornerstone of polypeptide synthesis. The historical progression from uncontrolled polymerizations to highly controlled "living" systems has enabled the creation of a vast array of complex and functional polypeptide materials. For researchers, scientists, and drug development professionals, a thorough understanding of the historical context and the fundamental synthetic methodologies associated with NCAs is crucial for harnessing their full potential in the design and creation of next-generation biomaterials, therapeutics, and research tools. The ongoing development of novel initiators and polymerization techniques promises to further expand the scope and utility of these remarkable chemical entities.



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